molecular formula C16H10BrN3OS2 B2819131 3-bromo-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}benzamide CAS No. 476631-72-8

3-bromo-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}benzamide

Cat. No.: B2819131
CAS No.: 476631-72-8
M. Wt: 404.3
InChI Key: LDRWFQNTWFUEBT-UHFFFAOYSA-N
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Description

3-bromo-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7300^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}benzamide is a complex organic compound with a unique structure that includes bromine, nitrogen, sulfur, and benzamide groups

Scientific Research Applications

3-bromo-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Future Directions

Benzothiazole derivatives, especially 2-substituted ones, are promising scaffolds for the design of new medicines, including anticancer drugs . Therefore, future research could focus on exploring the biological activities of this specific compound and its potential applications in medicine.

Biochemical Analysis

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific biochemical context and can vary significantly across different biological systems .

Cellular Effects

It is believed that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is believed that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

The temporal effects of 3-bromo-N-(7-methylbenzo[1,2-d:3,4-d’]bis(thiazole)-2-yl)benzamide in laboratory settings are not yet fully known. It is believed that this compound may have effects on cellular function over time, including potential impacts on the stability and degradation of the compound .

Dosage Effects in Animal Models

The effects of 3-bromo-N-(7-methylbenzo[1,2-d:3,4-d’]bis(thiazole)-2-yl)benzamide in animal models are not yet fully known. It is believed that the effects of this compound may vary with different dosages .

Metabolic Pathways

The metabolic pathways involving 3-bromo-N-(7-methylbenzo[1,2-d:3,4-d’]bis(thiazole)-2-yl)benzamide are not yet fully known. It is believed that this compound may interact with various enzymes or cofactors and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of 3-bromo-N-(7-methylbenzo[1,2-d:3,4-d’]bis(thiazole)-2-yl)benzamide within cells and tissues are not yet fully known. It is believed that this compound may interact with various transporters or binding proteins and may have effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of 3-bromo-N-(7-methylbenzo[1,2-d:3,4-d’]bis(thiazole)-2-yl)benzamide is not yet fully known. It is believed that this compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}benzamide involves multiple steps, including the formation of the core tricyclic structure and subsequent functionalization. The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired transformations. For example, the synthesis may start with the preparation of the tricyclic core through a series of cyclization reactions, followed by bromination and amide formation .

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the standards required for research and application.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents such as potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst choice .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-bromo-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}benzamide is unique due to its complex tricyclic structure and the presence of multiple functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

3-bromo-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrN3OS2/c1-8-18-13-12(22-8)6-5-11-14(13)23-16(19-11)20-15(21)9-3-2-4-10(17)7-9/h2-7H,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDRWFQNTWFUEBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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